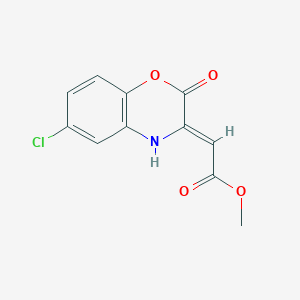![molecular formula C18H16N4O4S B11580101 2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11580101.png)
2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
The synthesis of 2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe or inhibitor in biochemical studies.
Medicine: Its unique structure could be explored for potential therapeutic properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group may participate in electron transfer reactions, while the quinoline core can interact with various biological molecules. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione include:
2-methyl-quinoline-4-carboxylic acid (4-isopropyl-benzylidene)-hydrazide: This compound shares the quinoline core but has different substituents, leading to different properties and applications.
2-methyl-3-[(methylsulfanyl)methyl]quinoxaline 1,4-dioxide: This compound has a similar methylsulfanyl group but a different core structure, resulting in distinct chemical behavior and uses.
Propiedades
Fórmula molecular |
C18H16N4O4S |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5-(2-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C18H16N4O4S/c1-27-18-20-16-15(17(24)21-18)13(9-5-2-3-7-11(9)22(25)26)14-10(19-16)6-4-8-12(14)23/h2-3,5,7,13H,4,6,8H2,1H3,(H2,19,20,21,24) |
Clave InChI |
VOTACXJPHQNWTC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide](/img/structure/B11580018.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11580028.png)
![(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580029.png)
![N,N-diethyl-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11580031.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580033.png)
![7-benzyl-2-(2-chlorophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11580045.png)

![3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B11580051.png)
![5-[(4-Bromo-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11580052.png)
![ethyl 5-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11580059.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11580068.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide](/img/structure/B11580073.png)
![N-(2-methoxyethyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11580077.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)cyclohexanecarboxamide](/img/structure/B11580081.png)
